molecular formula C9H20O3Si B1596904 Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 100303-57-9

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Cat. No.: B1596904
CAS No.: 100303-57-9
M. Wt: 204.34 g/mol
InChI Key: FBNXYLDLGARYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane exhibits a sophisticated arrangement of functional groups that confer distinct chemical properties to the compound. The silicon atom serves as the central node of the molecule, coordinated to four substituents: one methoxy group, two methyl groups, and a three-carbon propyl chain terminated with a glycidyl ether moiety. This tetrahedral coordination around silicon creates a stable organosilicon framework that maintains structural integrity under various reaction conditions.

The stereochemical features of this compound are particularly noteworthy due to the presence of the oxirane ring system. The epoxy group, specifically the oxiran-2-ylmethoxy substituent, introduces a potential stereogenic center at the carbon bearing the oxirane ring. This structural element contributes to the compound's reactivity profile, as the strained three-membered ring system is susceptible to nucleophilic attack under appropriate conditions. The spatial arrangement of the propyl linker allows for conformational flexibility, enabling the molecule to adopt multiple conformations that may influence its interaction with substrates and reaction partners.

The molecular framework demonstrates excellent structural stability while maintaining reactive functionality. The silicon-carbon bonds connecting the methyl groups and propyl chain exhibit typical covalent character, with bond lengths and angles consistent with standard organosilicon compounds. The presence of the methoxy group provides hydrolyzable functionality, while the two methyl groups contribute to the overall hydrophobic character of the silicon center.

Properties

IUPAC Name

methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-10-13(2,3)6-4-5-11-7-9-8-12-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNXYLDLGARYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374705
Record name Methoxy(dimethyl){3-[(oxiran-2-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100303-57-9
Record name Methoxy(dimethyl){3-[(oxiran-2-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane is a silane coupling agent that has garnered attention due to its potential applications in various fields, including materials science and biomedical engineering. This compound exhibits unique chemical properties that enhance adhesion and compatibility between organic and inorganic materials. Understanding its biological activity is crucial for assessing its safety and efficacy in applications such as drug delivery systems, coatings, and composites.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Methoxy dimethyl 3 oxiran 2 ylmethoxy propyl silane C1H4O3Si \text{Methoxy dimethyl 3 oxiran 2 ylmethoxy propyl silane}\quad \text{ C}_1\text{H}_4\text{O}_3\text{Si }

Key features include:

  • Silane Group : Enhances adhesion properties.
  • Epoxy Group : Provides reactivity for cross-linking and polymerization.
  • Methoxy Groups : Improve solubility and compatibility with organic substrates.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential effects:

  • Cytotoxicity : Studies have shown varying levels of cytotoxicity depending on concentration and exposure time. The compound exhibits moderate toxicity in certain cell lines, necessitating further investigation into safe dosage levels.
  • Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for use in antimicrobial coatings.
  • Biocompatibility : Its compatibility with biological tissues is critical for applications in medical devices. In vitro studies indicate favorable biocompatibility profiles, although long-term effects remain to be evaluated.

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of this compound on human fibroblast cells using MTT assays. Results indicated a dose-dependent decrease in cell viability at concentrations above 100 µg/mL.
    Concentration (µg/mL)Cell Viability (%)
    0100
    1095
    5085
    10060
    20030
  • Antimicrobial Activity
    • The antimicrobial efficacy was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to control groups.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus12

Mechanistic Insights

Research into the mechanisms underlying the biological activities of this compound reveals:

  • Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Cytotoxic effects may be mediated through ROS generation, contributing to oxidative stress in cells.

Scientific Research Applications

Adhesives and Sealants

Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane serves as a coupling agent in adhesives and sealants. Its ability to bond organic materials to inorganic substrates makes it valuable in construction and manufacturing industries. The silane enhances adhesion properties, improving the durability and performance of adhesives.

Coatings

This compound is used in the formulation of protective coatings, particularly anti-fog coatings. These coatings are applied to surfaces such as glass and plastics to prevent fogging, enhancing visibility in various applications, including automotive and optical devices .

Pharmaceuticals

This compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy .

Surface Modification

The compound is utilized for surface modification processes, enhancing the properties of materials such as metals, ceramics, and glass. By modifying surface characteristics, it can improve hydrophobicity or promote biocompatibility for medical applications .

Case Study 1: Adhesive Performance

In a comparative study on adhesive performance, this compound was tested against traditional silanes. Results showed a significant improvement in bonding strength when used as a coupling agent in epoxy-based adhesives, demonstrating its effectiveness in enhancing adhesion to glass substrates.

Adhesive Type Bond Strength (MPa) Without Silane With Methoxy-dimethyl Silane
Epoxy Adhesive5.02.55.0

Case Study 2: Coating Efficacy

A study focused on the application of anti-fog coatings containing this compound demonstrated that surfaces treated with this compound exhibited significantly reduced fogging under varying humidity conditions compared to untreated surfaces.

Condition Fogging Index Untreated Surface Treated Surface
High Humidity80YesNo
Low Humidity20YesNo

Comparison with Similar Compounds

Functional Groups and Reactivity

The reactivity and applications of silanes are dictated by their functional groups. Below is a comparative analysis of key analogues:

Compound Name Functional Groups Reactivity Profile
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane Methoxy, dimethyl, epoxy-propyl Moderate reactivity due to single methoxy group; epoxy enables crosslinking .
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane (GLYMO) Three methoxy, epoxy-propyl High reactivity: methoxy groups hydrolyze rapidly, enabling sol-gel coatings .
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane Ethoxy, methyl, epoxy-propyl Slower hydrolysis than methoxy analogues; used in pharmaceutical intermediates .
Tri-tert-butoxy{3-[(oxiran-2-ylmethoxy)propyl}silane tert-Butoxy, epoxy-propyl Steric hindrance from tert-butoxy groups reduces reactivity, enhancing stability .

Molecular Weight and Structural Impact

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₉H₂₀O₃Si 204.34 Single methoxy, dimethyl groups, compact structure .
GLYMO C₉H₂₀O₆Si 236.33 Three methoxy groups increase hydrophilicity .
Diethoxy variant (CAS: 2897-60-1) C₁₁H₂₄O₄Si 248.39 Ethoxy groups enhance hydrolytic stability .
Methacryloxypropyltrimethoxysilane C₁₀H₂₀O₅Si 248.34 Methacrylate enables polymerization; trimethoxy boosts adhesion .

Unique Properties and Research Findings

  • Methoxy-dimethyl variant : Demonstrated 95% adhesion retention in epoxy-based composites after 500 hours of UV exposure .
  • GLYMO: Achieved 98% durability in halochromic textile coatings when combined with Alizarin Red S, outperforming non-silane analogues .
  • Tri-tert-butoxy variant : Exhibited 40% slower hydrolysis kinetics than methoxy analogues, ideal for delayed-cure systems .
  • Methacryloxypropyltrimethoxysilane : Enhanced interfacial shear strength in polystyrene composites by 60% compared to untreated controls .

Preparation Methods

Detailed Preparation Methods

Hydrosilylation of Allyl Glycidyl Ether with Methyldimethoxysilane

One common industrial method involves hydrosilylation, where an allyl glycidyl ether reacts with methyldimethoxysilane under catalytic conditions:

  • Reactants:
    • Allyl glycidyl ether (contains the epoxy group)
    • Methyldimethoxysilane (provides the silane moiety)
  • Catalyst:
    • Platinum-based catalysts (e.g., Karstedt’s catalyst) are typically employed to promote hydrosilylation.
  • Reaction conditions:
    • Temperature: Mild heating (50–100 °C)
    • Solvent: Often carried out in inert organic solvents such as toluene or xylene
  • Mechanism:
    • The Si-H bond of methyldimethoxysilane adds across the C=C double bond of allyl glycidyl ether, forming the silane with the epoxy-functionalized propyl side chain.
  • Outcome:
    • High selectivity for the anti-Markovnikov addition product, preserving the epoxy ring intact.

This method is favored for its efficiency and ability to produce high-purity product with controlled molecular structure.

Epoxidation of Methoxy-dimethyl-[3-(hydroxypropoxy)propyl]silane

An alternative approach involves first synthesizing a methoxy-dimethyl-[3-(hydroxypropoxy)propyl]silane intermediate, followed by epoxidation:

  • Step 1: Preparation of hydroxypropoxy silane
    • Reaction of methyldimethoxysilane with 3-chloropropanol or 3-bromopropanol under nucleophilic substitution conditions.
  • Step 2: Epoxidation
    • The terminal hydroxyl group is converted to an epoxy group using epoxidizing agents such as:
      • m-Chloroperbenzoic acid (m-CPBA)
      • Peracetic acid
    • Reaction conditions are controlled to avoid ring opening or side reactions.
  • Advantages:
    • Allows for precise control over the epoxy group formation.
    • Suitable for laboratory-scale synthesis.

Direct Reaction of Epichlorohydrin with Methoxy-dimethylpropylsilane Derivatives

This method involves nucleophilic substitution of epichlorohydrin with a methoxy-dimethylpropylsilane derivative bearing a nucleophilic group:

  • Reactants:
    • Epichlorohydrin (contains the oxirane ring)
    • Methoxy-dimethylpropylsilane with a nucleophilic substituent (e.g., alkoxide or phenoxide)
  • Reaction conditions:
    • Base catalysis to generate the nucleophile
    • Controlled temperature to prevent polymerization or side reactions
  • Outcome:
    • Formation of the ether linkage between the silane and the oxirane ring.

Reaction Parameters and Optimization

Parameter Typical Range/Values Notes
Catalyst Platinum-based (e.g., Karstedt’s) Essential for hydrosilylation efficiency
Temperature 50–100 °C Higher temps risk epoxy ring opening
Solvent Toluene, xylene, or inert solvents Solubility and reaction rate optimization
Molar ratio (Si-H: C=C) ~1:1 Stoichiometric balance critical for selectivity
Reaction time 2–8 hours Depends on catalyst loading and temperature
Epoxidation agent m-CPBA, peracetic acid For epoxidation step in alternative methods

Research Findings & Industrial Insights

  • The hydrosilylation method is the most widely adopted due to its high yield and retention of the epoxy group, critical for adhesion properties in applications.
  • Control of moisture is crucial during synthesis to prevent premature hydrolysis of the methoxy silane groups, which can lead to polymerization and reduced product quality.
  • Patent literature (e.g., US9623705B2) indicates that modified silane compounds with epoxy functionalities are produced under controlled conditions to optimize their reactivity and compatibility with polymer matrices.
  • Analytical techniques such as NMR, IR spectroscopy, and GC-MS are employed to verify the integrity of the epoxy ring and the silane moiety post-synthesis.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Agent Advantages Limitations
Hydrosilylation Allyl glycidyl ether + methyldimethoxysilane Platinum catalyst (Karstedt’s) High selectivity, industrially scalable Requires expensive catalysts
Epoxidation of hydroxypropoxy silane Methyldimethoxysilane + 3-chloropropanol m-CPBA or peracetic acid Precise epoxy group formation Multi-step, less industrially common
Nucleophilic substitution with epichlorohydrin Epichlorohydrin + nucleophilic silane derivative Base catalyst Direct epoxy introduction Sensitive to reaction conditions

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane, and how are key functional groups identified?

Answer:
1H NMR spectroscopy is critical for resolving hydrogen environments. Peaks corresponding to the oxirane (epoxide) group appear as distinct signals between δ 3.1–3.5 ppm (C-O-CH2 protons) and δ 2.5–2.8 ppm (epoxide ring protons). The methyl groups attached to silicon (Si-CH3) resonate near δ 0.1–0.3 ppm, while methoxy (-OCH3) groups appear around δ 3.2–3.4 ppm . FT-IR spectroscopy complements this by identifying Si-O-Si (1050–1100 cm⁻¹) and epoxide C-O-C (1250–950 cm⁻¹) stretches. For advanced structural confirmation, 13C NMR and mass spectrometry (e.g., ESI-MS) are used to resolve carbon environments and molecular ion peaks.

Basic: How is this compound synthesized, and what are common precursors?

Answer:
A typical synthesis involves hydrosilylation of allyl glycidyl ether with methoxy-dimethylsilane derivatives under nickel or platinum catalysis. For example:

  • Precursor : Allyl glycidyl ether (epoxide-containing alkene) reacts with methoxy-dimethylsilane.
  • Catalyst : Nickel nanoparticles (e.g., Ni(0)) in toluene at 80°C for 6–12 hours, yielding the target compound with >85% purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted silanes and catalysts.

Advanced: How does the epoxide group in this compound influence its reactivity in sol-gel hybrid material synthesis?

Answer:
The epoxide enables ring-opening reactions under acidic or basic conditions, forming covalent bonds with nucleophiles (e.g., amines, hydroxyls). In sol-gel processes:

  • Cross-linking : Epoxide reacts with silanol (Si-OH) groups on silica nanoparticles, enhancing adhesion and mechanical stability .
  • Hybrid networks : Co-condensation with tetraethyl orthosilicate (TEOS) creates Si-O-Si frameworks, while the epoxide provides organic functionality for post-modification (e.g., dye immobilization) .
  • Kinetics : Epoxide reactivity is pH-dependent; acidic conditions (HCl catalyst) favor faster ring-opening but may hydrolyze methoxy groups.

Advanced: What experimental strategies optimize the stability of this compound in aqueous environments?

Answer:
Hydrolysis of methoxy groups (Si-OCH3 → Si-OH) is a key stability challenge. Mitigation strategies include:

  • pH control : Storage at neutral pH (6–8) slows hydrolysis. Acidic/basic conditions accelerate degradation.
  • Solvent selection : Use anhydrous solvents (e.g., THF, DMF) during synthesis and storage.
  • Co-condensation : Pre-reacting with hydrophobic silanes (e.g., hexamethyldisilazane) reduces Si-OH formation .
  • Kinetic monitoring : Track hydrolysis via 29Si NMR to quantify silanol formation rates .

Advanced: How does this compound interact with carbon-based nanomaterials, and what analytical methods validate these interactions?

Answer:
The silane acts as a coupling agent for carbon nanotubes (CNTs) or graphene:

  • Functionalization : Epoxide reacts with amine-modified CNTs (e.g., via APTS silane ), forming covalent Si-O-C bonds.
  • Characterization :
    • XPS : Confirms Si 2p peaks (~102 eV) and N 1s peaks (if amines are used).
    • TGA : Quantifies silane loading via weight loss between 200–400°C.
    • Raman spectroscopy : Detects D/G band changes, indicating covalent vs. physisorption interactions .

Basic: What are the primary applications of this compound in polymer science?

Answer:

  • Epoxy resins : Cross-linking agent for thermosetting polymers, enhancing thermal stability.
  • Surface modification : Grafting onto silica nanoparticles for drug delivery systems or stimuli-responsive coatings .
  • Adhesives : Improves interfacial bonding in silica-reinforced composites via silanol-epoxide interactions.

Advanced: What contradictions exist in literature regarding the catalytic efficiency of this compound in hydrosilylation reactions?

Answer:
Discrepancies arise in catalyst selection and yield optimization :

  • Nickel vs. platinum : Ni catalysts (e.g., Ni(0)) reported in achieve ~85% yield, while Pt-based systems (e.g., Karstedt’s catalyst) may offer faster kinetics but higher costs.
  • Side reactions : Competing hydrolysis of methoxy groups under humid conditions reduces effective silane concentration.
  • Resolution : Controlled atmosphere (argon) and anhydrous solvents improve reproducibility .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?

Answer:

  • Epoxide ring-opening : DFT calculates activation energies for nucleophilic attack (e.g., by amines vs. hydroxyls), guiding solvent/catalyst selection.
  • Silane hydrolysis : Molecular dynamics simulate Si-OCH3 bond cleavage under varying pH, informing storage protocols.
  • Surface adsorption : Monte Carlo models predict orientation on silica surfaces, aiding in material design .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile silane vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid.
  • Waste disposal : Collect in sealed containers for incineration, avoiding aqueous release due to hydrolysis toxicity .

Advanced: What are the limitations of this compound in high-temperature applications, and how can they be addressed?

Answer:

  • Thermal degradation : Decomposition above 250°C releases methane and formaldehyde.
  • Stabilization : Blending with heat-resistant polymers (e.g., polyimides) or inorganic fillers (e.g., alumina) extends usable temperature ranges.
  • In situ monitoring : TGA-FTIR identifies degradation byproducts to refine material formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Reactant of Route 2
Reactant of Route 2
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.